molecular formula C3H9NaO6P B008827 Sodium glycerophosphate CAS No. 1555-56-2

Sodium glycerophosphate

Cat. No.: B008827
CAS No.: 1555-56-2
M. Wt: 195.06 g/mol
InChI Key: KANLKAYGXGSUJC-UHFFFAOYSA-N
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Description

Sodium glycerophosphate is an organic phosphate salt, commonly used as a medication to supplement phosphate levels in the body. It is often administered via intravenous infusion and is known for its role in treating hypophosphatemia. The compound is a mixture of disodium glycerol 1- and 2-phosphates and is highly soluble in water .

Mechanism of Action

Target of Action

Sodium glycerophosphate is primarily targeted at the body’s phosphate levels . It is used clinically to treat or prevent low phosphate levels . The compound’s primary targets are the serum alkaline phosphatases, which play a crucial role in the hydrolysis of glycerophosphate to inorganic phosphate and glycerol in the body .

Mode of Action

This compound acts as a donor of inorganic phosphate . It is hydrolyzed to inorganic phosphate and glycerol in the body . The extent of this reaction is dependent on the activity of serum alkaline phosphatases . This interaction with its targets leads to an increase in the body’s phosphate levels.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hydrolysis of glycerophosphate to inorganic phosphate and glycerol . This process is crucial for maintaining the body’s phosphate levels. Glycerophosphate is an important substrate for the synthesis of diacylglycerols, triacylglycerols, and glycerophospholipids . It also has various functions in lipid signaling and membrane dynamics .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). After administration, the peak serum phosphate concentration is reached in 4 hours . Glycerophosphate is then hydrolyzed to form inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity . The inorganic phosphate produced is eliminated in the urine . There may be a very small amount of glycerophosphate excreted in the urine unchanged . Inorganic phosphate has a half-life of elimination of 2.06 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in the body’s phosphate levels. This is achieved through the hydrolysis of glycerophosphate to inorganic phosphate and glycerol . Glycerophosphate also binds to diverse signaling proteins, assisting them in targeting other proteins and can act as a regulator of membrane trafficking .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in agricultural soils, the amounts, forms, and dynamics of organic phosphorus (which includes compounds like this compound) are determined by internal soil properties, external environmental conditions, and managements, including the history and intensity of land use, different tillage practices, and fertilizer treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium glycerophosphate involves the esterification of glycerol with phosphoric acid in the presence of sodium carbonate. The reaction is typically carried out at a temperature range of 120-145°C and a pressure of 0.4-0.5 MPa. The pH is controlled between 3.0-5.5 during the reaction. After esterification, the mixture is diluted with purified water, and sodium hydroxide is added to adjust the pH to 8.0-11.0. The final product is obtained by decolorizing and separating free glycerin .

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but on a larger scale. The process includes the use of large esterification reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Sodium glycerophosphate undergoes various chemical reactions, including hydrolysis, where it is broken down into inorganic phosphate and glycerol. This reaction is catalyzed by serum alkaline phosphatases in the body .

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by alkaline phosphatases.

    Esterification: Involves glycerol and phosphoric acid in the presence of sodium carbonate.

Major Products Formed:

    Hydrolysis: Inorganic phosphate and glycerol.

    Esterification: this compound.

Scientific Research Applications

Sodium glycerophosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Monopotassium phosphate
  • Dipotassium phosphate
  • Sodium phosphate

Comparison: Sodium glycerophosphate is unique due to its dual role as a phosphate donor and a glycerol source. Unlike other phosphate salts, it provides both phosphate and glycerol, which can be beneficial in certain medical and biochemical applications. Its high solubility and stability also make it a preferred choice in intravenous formulations .

Properties

Key on ui mechanism of action

Sodium glycerophosphate acts as a donor of inorganic phosphate. See [DB09413] for a description of phosphate's role in the body.

CAS No.

1555-56-2

Molecular Formula

C3H9NaO6P

Molecular Weight

195.06 g/mol

IUPAC Name

disodium;2,3-dihydroxypropyl phosphate

InChI

InChI=1S/C3H9O6P.Na/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);

InChI Key

KANLKAYGXGSUJC-UHFFFAOYSA-N

SMILES

C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Canonical SMILES

C(C(COP(=O)(O)O)O)O.[Na]

Key on ui other cas no.

1334-74-3
1555-56-2

physical_description

Solid;  [Sigma-Aldrich MSDS]

Related CAS

95648-81-0

solubility

Soluble

Synonyms

1-phosphoglycerol
alpha-glycerophosphate
alpha-glycerophosphoric acid
alpha-glycerophosphoric acid, (DL)-isomer
alpha-glycerophosphoric acid, (R)-isomer
alpha-glycerophosphoric acid, (S)-isomer
alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, calcium salt
alpha-glycerophosphoric acid, disodium salt
alpha-glycerophosphoric acid, disodium salt (+-)-isomer
alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer
alpha-glycerophosphoric acid, Fe salt
alpha-glycerophosphoric acid, Fe(+3) salt (3:2)
alpha-glycerophosphoric acid, monocalcium salt
alpha-glycerophosphoric acid, monocalcium salt (S)-isomer
alpha-glycerophosphoric acid, monomagnesium salt
alpha-glycerophosphoric acid, sodium salt
disodium glycerophosphate
glycerol 1-phosphate
glycerol 3-phosphate
sodium glycerophosphate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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